molecular formula C10H10N8O6 B10961325 1,1'-(5,5'-dinitro-2H,2'H-3,3'-bi-1,2,4-triazole-2,2'-diyl)dipropan-2-one CAS No. 131394-12-2

1,1'-(5,5'-dinitro-2H,2'H-3,3'-bi-1,2,4-triazole-2,2'-diyl)dipropan-2-one

Cat. No.: B10961325
CAS No.: 131394-12-2
M. Wt: 338.24 g/mol
InChI Key: DKFQXWPTSSQGGN-UHFFFAOYSA-N
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Description

1,1’-(5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole-2,2’-diyl)dipropan-2-one is a high-energy density compound that has garnered significant interest in the field of energetic materials. This compound is known for its high thermal stability and density, making it a potential candidate for use in explosives, propellants, and pyrotechnics .

Chemical Reactions Analysis

1,1’-(5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole-2,2’-diyl)dipropan-2-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but often include various nitro and amino derivatives.

Scientific Research Applications

1,1’-(5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole-2,2’-diyl)dipropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1’-(5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole-2,2’-diyl)dipropan-2-one exerts its effects involves the release of a significant amount of energy upon decomposition. This energy release is primarily due to the breaking of nitrogen-nitrogen and nitrogen-oxygen bonds within the compound, leading to the formation of stable gaseous products such as nitrogen and carbon dioxide . The molecular targets and pathways involved in this process are related to the high-energy bonds present in the compound’s structure.

Comparison with Similar Compounds

Properties

CAS No.

131394-12-2

Molecular Formula

C10H10N8O6

Molecular Weight

338.24 g/mol

IUPAC Name

1-[3-nitro-5-[5-nitro-2-(2-oxopropyl)-1,2,4-triazol-3-yl]-1,2,4-triazol-1-yl]propan-2-one

InChI

InChI=1S/C10H10N8O6/c1-5(19)3-15-7(11-9(13-15)17(21)22)8-12-10(18(23)24)14-16(8)4-6(2)20/h3-4H2,1-2H3

InChI Key

DKFQXWPTSSQGGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C(=NC(=N1)[N+](=O)[O-])C2=NC(=NN2CC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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